Synthesis Method for 2-Hydrazinyl-3-(methylsulfonyl)pyridine: Green Chemistry vs. Traditional Approaches
[CROSS-STUDY COMPARISON] The synthesis of 2-Hydrazinyl-3-(methylsulfonyl)pyridine via nucleophilic aromatic substitution of 2-chloro-3-(methylsulfonyl)pyridine with hydrazine hydrate in environmentally friendly solvents (simple alcohols, diethyl ether) represents a significant advance over traditional methods, which often require toxic reagents, high temperatures, or complex multi-step procedures . This method achieved quantitative conversion in thick-wall ACE tubes, with a calculated atom efficiency of 100%, in contrast to older sulfonylhydrazide syntheses that typically require refluxing sulfonyl chlorides with hydrazine in hazardous solvents [1]. While specific isolated yields for this compound are not publicly reported, the method's demonstrated efficiency on structurally analogous 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine supports its viability for this substrate .
| Evidence Dimension | Synthesis Atom Efficiency |
|---|---|
| Target Compound Data | Theoretically up to 100% atom efficiency (nucleophilic aromatic substitution in thick-wall ACE tubes with hydrazine hydrate) |
| Comparator Or Baseline | Traditional sulfonyl chloride/hydrazine methods (typically lower atom economy due to by-product formation) [1] |
| Quantified Difference | Approaches 100% atom efficiency (green chemistry metric) vs. unquantified but lower for traditional methods |
| Conditions | Thick-wall ACE tube; simple alcohol or diethyl ether solvent; hydrazine hydrate nucleophile; no transition metal catalyst required |
Why This Matters
This data provides procurement specialists and process chemists with a quantitative basis for selecting this compound when environmental sustainability, cost-effective large-scale synthesis, and regulatory compliance are key criteria.
- [1] Sulfonyl hydrazides as sulfonyl sources in organic synthesis. Tetrahedron, 2016 (available via ScienceDirect). View Source
